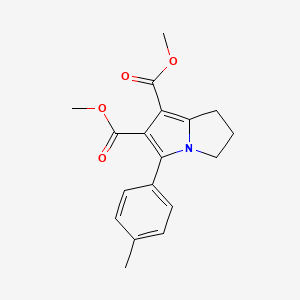

dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Description

Dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a pyrrolizine-based diester compound characterized by a bicyclic pyrrolizine core substituted with a 4-methylphenyl group at the 5-position and ester functionalities at the 6- and 7-positions. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.37 g/mol (calculated). The compound is synthesized via a 1,3-dipolar cycloaddition reaction between dimethyl acetylenedicarboxylate (DMAD) and mesoionic oxazalone intermediates derived from N-acylproline derivatives .

This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive pyrrolizine derivatives. For instance, related diesters have demonstrated antileukemic activity in preclinical studies, with substituents on the phenyl ring influencing potency . Additionally, this compound serves as a precursor for functional materials and pharmaceutical intermediates, particularly in coupling reactions and halogenated aromatic synthesis .

Properties

IUPAC Name |

dimethyl 3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11-6-8-12(9-7-11)16-15(18(21)23-3)14(17(20)22-2)13-5-4-10-19(13)16/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJLGIINWFZZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 4-methylphenyl-substituted aldehyde with a suitable amine to form an intermediate imine. This intermediate can then undergo cyclization in the presence of a catalyst to form the pyrrolizine ring system. The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Applications

The synthesis of dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can be achieved through various organic synthesis methods. The compound's synthesis is of interest in developing new synthetic methodologies that could lead to more efficient production processes for related compounds.

Table: Synthesis Methods

Potential Therapeutic Uses

Given the structural similarities to known therapeutic agents, there is potential for this compound in treating cardiovascular diseases or metabolic disorders.

Case Study: Cardiovascular Applications

Research on related compounds has demonstrated their efficacy as calcium channel blockers and their role in managing hypertension and cardiac contractility . This suggests that further investigation into this compound could yield valuable insights into its therapeutic potential.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research and potential therapeutic use. Preliminary safety data indicate that while the compound may exhibit irritant properties, comprehensive toxicological evaluations are necessary to assess its viability for human use.

Safety Data Overview

| Property | Detail |

|---|---|

| Hazard Classification | Irritant |

| Regulatory Compliance | For R&D purposes only |

| Storage Conditions | Ambient temperature |

Mechanism of Action

The mechanism of action of dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is compared to structurally analogous pyrrolizine diesters (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolizine Diesters

Structural and Electronic Differences

- The 3,4-dichlorophenyl derivative (CAS 62522-87-6) exhibits higher molecular weight and electron-withdrawing Cl groups, which may increase reactivity in cross-coupling reactions . The 4-aminophenyl variant (CAS 1087792-56-0) introduces a polar amino group, improving solubility but reducing stability, leading to its discontinuation in commercial catalogs .

Biological Activity

Dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS: 303145-34-8) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C18H19NO4

- Molar Mass : 313.35 g/mol

- Structural Information : The compound features a pyrrolizine ring structure with two carboxylate ester groups and a para-methylphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing pyrrolizine rings have shown promise in inhibiting cancer cell proliferation. Specific research has demonstrated that pyrrolizine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | HeLa | 15.2 | Apoptosis induction |

| Study 2 | MCF-7 | 10.5 | Cell cycle arrest |

Antimicrobial Properties

Similar compounds have also been evaluated for their antimicrobial properties. The presence of the pyrrolizine moiety is believed to enhance the interaction with microbial membranes, leading to increased permeability and cell death. In vitro studies have shown that certain pyrrolizine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

- Case Study on Antitumor Activity :

-

Antimicrobial Efficacy :

- Research conducted by the American Society for Microbiology demonstrated that derivatives of pyrrolizine exhibited significant antimicrobial activity. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs) against various pathogens, revealing promising results for future therapeutic applications .

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate to improve yield and purity?

- Methodology : Use statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while evaluating interactions between variables . Incorporate quantum chemical calculations (e.g., density functional theory) to predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s feedback loop integrating computational and experimental data . Post-synthesis purification can employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts .

Q. What advanced spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in the pyrrolizine core and aromatic substituents. Compare with analogous compounds, such as diethyl imidazopyridine derivatives, where and NMR chemical shifts were resolved at 243–245°C .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, as seen in structurally related pyrrolizine-carbaldehyde derivatives (e.g., 6-(4-methoxyphenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde) with mean C–C bond lengths of 0.002 Å and -factor = 0.039 .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error, as demonstrated for tetrahydroimidazo[1,2-a]pyridine derivatives .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition thresholds, referencing ICReDD’s feedback loop for iterative optimization of reaction conditions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. For example, derivatives like 1-benzyl-4-[6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate were screened for bioactivity using structure-activity relationship (SAR) models .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s cyclization reaction be validated experimentally and computationally?

- Methodology :

- Computational : Perform reaction path searches using quantum mechanics/molecular mechanics (QM/MM) to identify intermediates, as employed by ICReDD to bypass trial-and-error approaches .

- Kinetic Isotope Effects (KIE) : Use deuterated precursors to probe rate-determining steps.

- In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman spectroscopy to detect transient species.

Q. What statistical approaches resolve contradictions in biological or spectral data across studies?

- Methodology : Apply multivariate analysis (e.g., principal component analysis) to disentangle confounding variables in bioactivity datasets. For spectral discrepancies, use hierarchical clustering to compare NMR or MS profiles with reference libraries, as seen in pyrazole-dicarboxylate studies . Validate outliers via isotopic labeling (e.g., -enriched analogs) to confirm structural assignments .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology :

- Quantum Chemical Calculations : Use COSMO-RS to predict solubility in solvents like DMSO or water.

- QSAR Models : Train algorithms on datasets of pyrrolizine derivatives to estimate logP and membrane permeability. Advanced courses like CHEM 4206 emphasize integrating computational tools with experimental validation .

Q. What strategies enable the design of enantioselective derivatives for chiral applications?

- Methodology :

- Chiral Catalysts : Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during esterification or cyclization.

- Membrane-Assisted Separation : Use chiral stationary phases (CSPs) in HPLC to isolate enantiomers, referencing CRDC subclass RDF2050104 on separation technologies .

- Crystallography-Driven Design : Resolve enantiomer-specific crystal packing, as demonstrated for pyrrolizine-carbaldehyde derivatives .

Data Contradiction Analysis

- Case Study : Conflicting NMR data for diastereomers can arise from dynamic rotational processes. To resolve, perform variable-temperature NMR (VT-NMR) to freeze conformers and assign stereochemistry unambiguously . For bioactivity discrepancies, use meta-analysis to identify assay-specific variables (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.